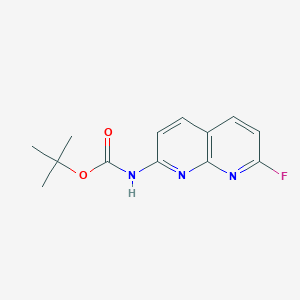

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate

Description

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate is a fluorinated naphthyridine derivative characterized by a tert-butyl carbamate group at the 2-position and a fluorine substituent at the 7-position of the 1,8-naphthyridine scaffold. The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, making it a versatile pharmacophore in medicinal chemistry.

This compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, modular synthesis methods involving high-temperature reactions (e.g., 180°C) with catalysts like 3DPA2FBN and bases such as DIPEA have been reported for analogous naphthyridine carbamates, yielding products with high purity (85% yield) and selectivity .

Properties

Molecular Formula |

C13H14FN3O2 |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

tert-butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H14FN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18) |

InChI Key |

BYWKHRNIUWSDSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate naphthyridine derivative and tert-butyl carbamate.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the reaction.

Procedure: The naphthyridine derivative is reacted with tert-butyl carbamate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified using techniques such as column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group in the naphthyridine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted naphthyridine ring is believed to interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of certain enzymes or interference with DNA replication .

Comparison with Similar Compounds

Yield and Selectivity :

- The fluoro derivative’s synthesis (similar to compound 130 in ) achieves 85% yield with a space-time yield (STY) of 2.02 mmol h⁻¹.

Spectroscopic Properties

NMR Analysis :

- ¹H NMR : The fluorine substituent deshields adjacent protons, causing downfield shifts. For example, protons near position 7 in the fluoro derivative may show splitting patterns distinct from the chloro analog due to coupling with ¹⁹F (e.g., J₃-F ~ 8–10 Hz) .

- ¹³C NMR : The electron-withdrawing fluorine induces upfield shifts for carbons at positions 6 and 8, whereas chlorine’s polarizability may cause contrasting effects.

Mass Spectrometry :

- HRMS data for the fluoro derivative would show a molecular ion peak at m/z 263.27, while the chloro analog appears at m/z 279.72, consistent with their molecular weights .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Synthetic Catalyst | Yield (%) |

|---|---|---|---|---|---|

| tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate | C₁₃H₁₄FN₃O₂ | 263.27 | F (7) | 3DPA2FBN | 85 |

| tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate | C₁₃H₁₄ClN₃O₂ | 279.72 | Cl (7) | Not reported | N/A |

Table 2: Spectroscopic Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 7-Fluoro Derivative | ~7.5–8.5 (aromatic H) | ~150–160 (C-F) | 1700 (C=O), 1250 (C-F) |

| 7-Chloro Derivative | ~7.3–8.3 (aromatic H) | ~140–150 (C-Cl) | 1700 (C=O), 750 (C-Cl) |

Biological Activity

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate is a compound characterized by its unique structural features, which include a tert-butyl group and a naphthyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique properties, influencing its interaction with biological targets.

Research indicates that compounds containing naphthyridine derivatives exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of specific enzymes involved in critical biological pathways.

- Receptor Modulation : These compounds can bind to receptors, altering their activity and leading to significant biological effects.

- DNA Intercalation : Some studies suggest that naphthyridine derivatives can intercalate into DNA, affecting replication and transcription processes.

Biological Activities

The biological activities of this compound have been explored in several studies. The following table summarizes key findings related to its biological activity:

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on prostate cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound induces cell death through a caspase-independent pathway .

- Antimicrobial Effects : Another research focused on the antimicrobial properties of naphthyridine derivatives, including this compound. It was found effective against several Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

- Antimalarial Properties : A study on structure–activity relationships revealed that modifications at the naphthyridine ring significantly enhance antimalarial activity. The compound showed substantial efficacy against drug-resistant strains of Plasmodium falciparum, indicating its potential as a lead compound for malaria treatment .

Q & A

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions on the naphthyridine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.